

# ATTO 565: A Technical Guide for Super-Resolution Microscopy

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## Compound of Interest

Compound Name: ATTO 565

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## Introduction

**ATTO 565**, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool in the realm of super-resolution microscopy.<sup>[1][2][3]</sup> Its exceptional photophysical properties, including high fluorescence quantum yield, strong absorption, and remarkable photostability, make it an ideal candidate for advanced imaging techniques that surpass the diffraction limit of light.<sup>[1][2][4][5][6]</sup> This technical guide provides an in-depth overview of **ATTO 565**'s applications in super-resolution microscopy, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

**ATTO 565** is particularly well-suited for single-molecule detection and various super-resolution modalities, including Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM).<sup>[5][6]</sup> Its utility also extends to other fluorescence-based applications such as Flow Cytometry (FACS) and Fluorescence In-Situ Hybridization (FISH).<sup>[5][6]</sup>

## Core Photophysical Properties of ATTO 565

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. **ATTO 565** exhibits a suite of properties that contribute to its efficacy in generating high-resolution images. A summary of these key quantitative data points is presented below for easy reference and comparison.

Property	Value	Reference(s)
Maximum Excitation ( $\lambda_{ex}$ )	563 - 564 nm	[2][3]
Maximum Emission ( $\lambda_{em}$ )	590 - 592 nm	[2][3]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2][3]
Fluorescence Quantum Yield ( $\Phi_f$ )	90%	[2][3]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	[7]
Molecular Weight (NHS ester)	708.11 g/mol	[7]
Correction Factor (CF280)	0.12	[7]

## Super-Resolution Microscopy Applications and Protocols

**ATTO 565** has been successfully employed in a variety of super-resolution techniques to visualize cellular structures and molecular processes with nanoscale precision.

### Stimulated Emission Depletion (STED) Microscopy

**ATTO 565** is an excellent dye for STED microscopy due to its high photostability, which allows it to withstand the high laser intensities required for this technique.[2][8] It has been used for immunofluorescence staining to visualize subcellular structures with remarkable clarity.[2][3][8]

This protocol provides a general framework for immunofluorescence staining of mammalian cells using **ATTO 565**-conjugated secondary antibodies.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)

- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
- Primary antibody (specific to the target of interest)
- **ATTO 565**-conjugated secondary antibody
- Mounting medium

Procedure:

- Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes to allow antibody access to intracellular targets.
- Washing: Wash the cells three times with PBS.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Dilute the **ATTO 565**-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

STED Imaging Parameters:

- Excitation Laser: ~561 nm
- STED Laser: A donut-shaped beam at a wavelength that efficiently depletes the excited state of **ATTO 565** (e.g., 660 nm or 775 nm) is used.[9][10] The power of the STED laser is significantly higher than the excitation laser.[2]
- Detection: Fluorescence emission is collected in the range of ~580-640 nm.



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Figure 1. Experimental workflow for STED microscopy.

## Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

In PALM and dSTORM, the photoswitching properties of fluorophores are exploited to temporally separate the emission of individual molecules. **ATTO 565** can be induced to photoswitch into a dark state, allowing for the localization of single molecules with high precision.[7]

This protocol outlines a general procedure for PALM/dSTORM imaging of structures labeled with **ATTO 565**.

Materials:

- Sample with **ATTO 565**-labeled molecules
- Super-resolution microscope capable of PALM/dSTORM
- dSTORM Imaging Buffer: This typically includes a thiol-containing compound (e.g.,  $\beta$ -mercaptoethanol or cysteamine (MEA)) and an oxygen scavenging system (e.g., GLOX).[7]

[\[11\]](#)[\[12\]](#)**Procedure:**

- **Sample Preparation:** Prepare the sample with molecules of interest labeled with **ATTO 565**.
- **Mounting:** Mount the sample on the microscope.
- **Imaging:**
  - Illuminate the sample with a high-power excitation laser (e.g., 561 nm) to drive most of the **ATTO 565** molecules into a dark, non-fluorescent state.[\[7\]](#)
  - A low-power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual molecules back to a fluorescent state.
  - Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual stochastic switching events.[\[7\]](#)
- **Data Analysis:** Process the image series using localization software to determine the precise coordinates of each detected single-molecule event. Reconstruct the final super-resolved image from these localizations.

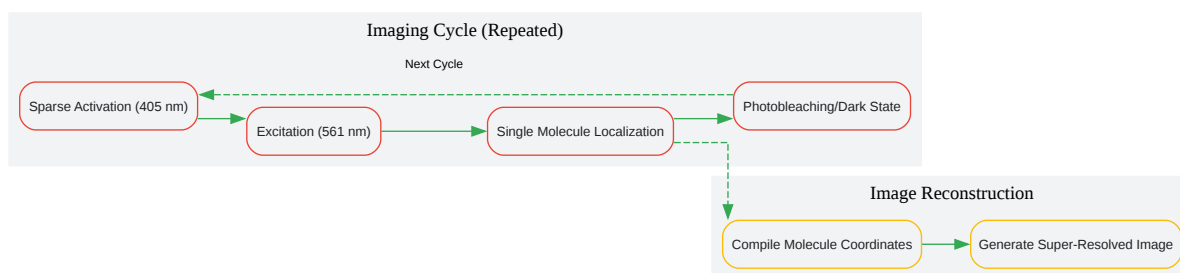
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Figure 2. Workflow for PALM/dSTORM super-resolution imaging.

## Visualization of Signaling Pathways

**ATTO 565** has been instrumental in elucidating complex biological signaling pathways at the molecular level. Its brightness and stability are crucial for tracking the dynamics of individual proteins.

### Epidermal Growth Factor Receptor (EGFR) Dimerization

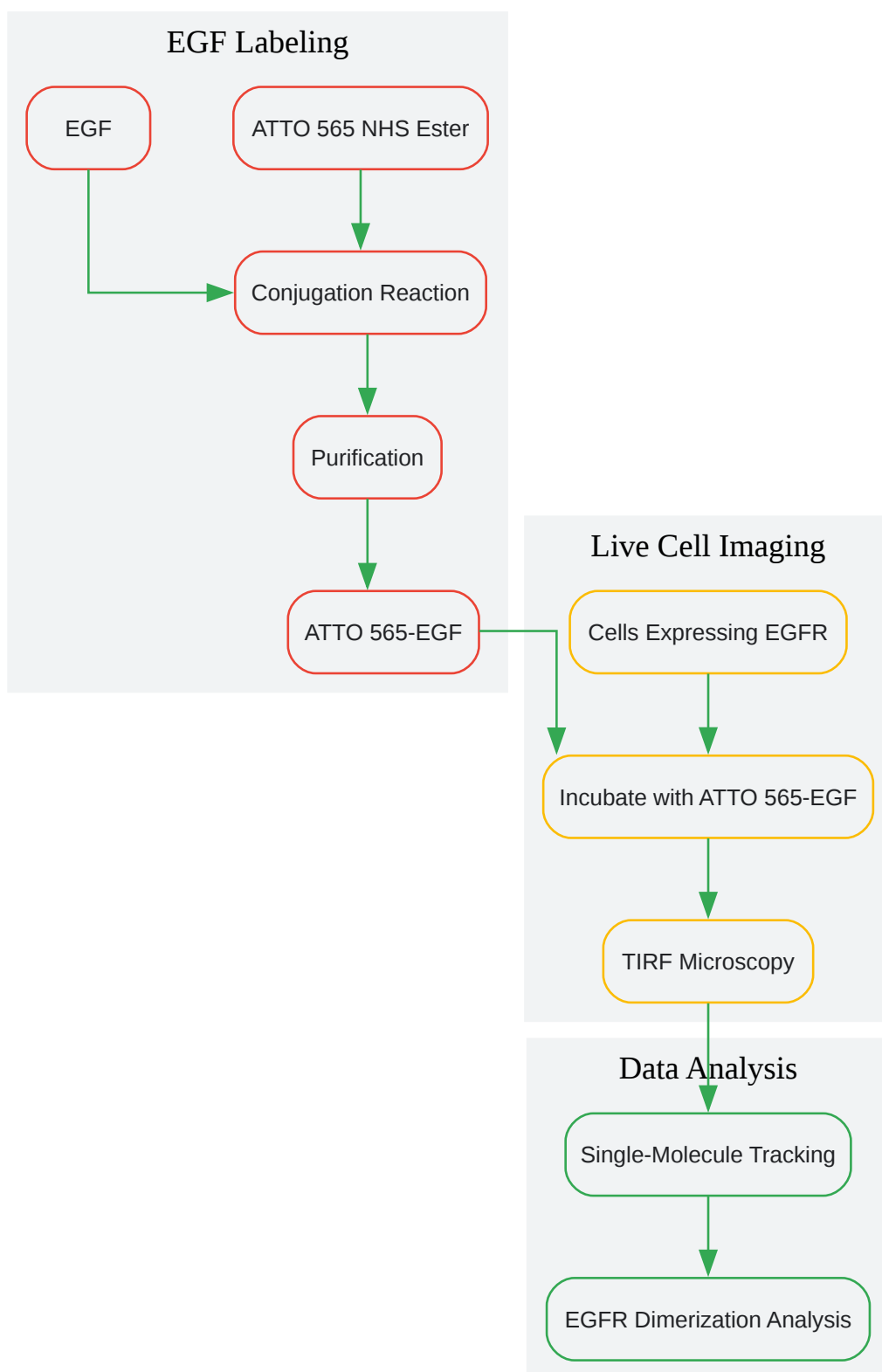
The dimerization of EGFR upon ligand binding is a critical step in initiating downstream signaling cascades. **ATTO 565** can be used to label Epidermal Growth Factor (EGF) to visualize this process in living cells.

This workflow describes the labeling of EGF with **ATTO 565** and its use in imaging EGFR dimerization.

Procedure:

- EGF Labeling:
  - Dissolve recombinant human EGF and **ATTO 565** NHS ester in appropriate buffers.
  - Mix the EGF and **ATTO 565** NHS ester in a labeling buffer with a pH of 8.0-9.0 and incubate at room temperature.[\[1\]](#)
  - Purify the **ATTO 565**-EGF conjugate using size-exclusion chromatography.[\[1\]](#)
- Live Cell Imaging:
  - Culture cells that express EGFR.
  - Add the purified **ATTO 565**-EGF to the cell culture.
  - Image the cells using a fluorescence microscope suitable for single-molecule tracking, such as a Total Internal Reflection Fluorescence (TIRF) microscope.
- Data Analysis:

- Analyze the acquired image series to track the movement of individual **ATTO 565**-EGF molecules bound to EGFR on the cell surface.
- Observe co-localization and co-tracking of fluorescent spots to identify dimerization events.



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Figure 3. Workflow for visualizing EGFR dimerization using **ATTO 565**-labeled EGF.



## G-Protein Coupled Receptor (GPCR) Signaling

**ATTO 565** has also been used to study the interaction between G-protein coupled receptors (GPCRs) and their associated G proteins, providing insights into the kinetics of this crucial signaling event.[2][8]

## Conclusion

**ATTO 565** is a versatile and robust fluorescent dye that has proven to be invaluable for super-resolution microscopy. Its exceptional photophysical properties, including high quantum yield and photostability, enable researchers to visualize cellular structures and dynamic molecular processes with unprecedented detail. The detailed protocols and workflows provided in this guide serve as a starting point for harnessing the power of **ATTO 565** in your own research, pushing the boundaries of what is visible in the microscopic world.

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